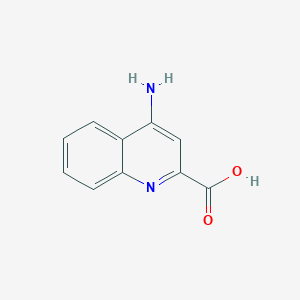

4-氨基喹啉-2-羧酸

描述

4-Aminoquinoline-2-carboxylic acid is a chemical compound that is part of the quinoline family, which is known for its biological activity and potential therapeutic applications. While the provided papers do not directly discuss 4-Aminoquinoline-2-carboxylic acid, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for understanding the properties and potential uses of 4-Aminoquinoline-2-carboxylic acid.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in several studies. For instance, a method for synthesizing tetrahydroquinoline derivatives with activity at the glycine site of the NMDA receptor has been reported, involving the optimization of the 4-substituent to yield potent antagonists . Another study outlines the synthesis of 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives through a sydnone intermediate derived from tetrahydroisoquinoline-3-carboxylic acid under acidic conditions . Additionally, a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids has been developed, which includes the synthesis of an amino intermediate followed by a halogenation step . These methods could potentially be adapted for the synthesis of 4-Aminoquinoline-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The study of tetrahydroquinoline derivatives revealed the absolute stereochemical requirements for binding to the NMDA receptor, with the preferred conformation placing the 2-carboxyl pseudoequatorial and the 4-substituent pseudoaxial . This information is valuable for understanding the molecular structure of 4-Aminoquinoline-2-carboxylic acid and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. The synthesis of 2-substituted tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with an amino cyclohexenone, with a proposed mechanism based on quantum-chemical calculations . This suggests that 4-Aminoquinoline-2-carboxylic acid may also undergo similar reactions, which could be useful for further functionalization and the development of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, 4-arylquinoline-2-carboxylates synthesized through a one-pot method exhibited significant antioxidant activity, as well as neuroprotective and P-glycoprotein induction activity, indicating their potential as anti-Alzheimer's agents . These properties suggest that 4-Aminoquinoline-2-carboxylic acid may also possess similar biological activities, which could be explored for therapeutic applications.

科学研究应用

钯催化的芳基化和烷基化

已经开发出一种使用 8-氨基喹啉辅助剂在羧酸衍生物中钯催化的 β-芳基化和烷基化辅助导向 sp(3) 和 sp(2) C-H 键的方法。该方法显示出官能团耐受性,并且可以对氨基酸和羟基酸衍生物进行功能化 (Shabashov 和 Daugulis,2010 年)。

抗疟疾活性

已经合成并评估了 4-氨基喹啉衍生的噻唑烷二酮的抗疟疾活性。该系列中的一些化合物对寄生虫血症表现出显着的抑制作用,并与血红素形成强烈的复合物,表明其对血红素聚合的作用机制 (Solomon 等人,2013 年)。

异喹啉酮-4-羧酸合成

设计了一种 Cu 催化的级联反应来获得高度取代的异喹啉酮-4-羧酸。该方案显示出广泛的底物范围和良好的官能团耐受性,使得 4-羧基异喹啉酮通常可以通过会聚多组分反应方案获得 (Wang 等人,2021 年)。

N-喹啉基天冬氨酸的合成

氨基喹啉与马来酸的反应导致 N-喹啉基天冬氨酸及其衍生物的合成。这包括当 4-氨基喹啉与水性介质反应时形成的马来酸盐或甜菜碱 (Beresnevicius 和 Viliunas,2000 年)。

氢键结构

4,5-二氯邻苯二甲酸与各种喹啉(包括 8-氨基喹啉和喹啉-2-羧酸)的质子转移化合物的研究表明一维氢键链结构,说明了这些化合物在形成低维氢键结构中的效用 (Smith 等人,2008 年)。

4-氨基喹唑啉的抗肿瘤活性

已经提供了 4-氨基喹唑啉的合成和抗肿瘤活性的总结。这包括其合成的关键方法和作为 EGFR 酪氨酸激酶抑制剂的新衍生物的生物活性 (Lipunova 等人,2016 年)。

安全和危害

The safety information for 4-aminoquinoline-2-carboxylic acid indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

未来方向

Recent advances in the chemistry and therapeutic potential of functionalized quinoline motifs suggest that 4-aminoquinoline-2-carboxylic acid and its derivatives could have significant potential for future drug development . The compound’s broad spectrum of bioactivity makes it a vital scaffold for leads in drug discovery .

属性

IUPAC Name |

4-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZKIAHUIXWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626305 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinoline-2-carboxylic acid | |

CAS RN |

157915-66-7 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

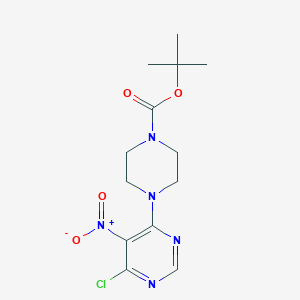

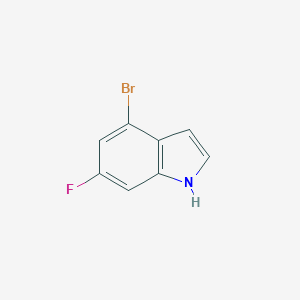

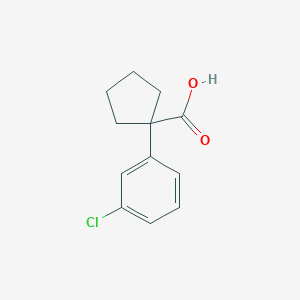

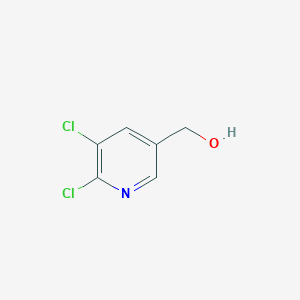

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)